5-Methoxy-3,4-dimethyl-1H-pyrazole
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Overview
Description
5-Methoxy-3,4-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethyl-1H-pyrazole with methoxy-containing reagents under controlled conditions. For instance, the reaction of 3,4-dimethyl-1H-pyrazole with methoxyacetyl chloride in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Methoxy-substituted aldehydes or acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-3,4-dimethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxy and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may exert its effects by modulating enzyme activity or receptor signaling pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the methoxy group, resulting in different chemical reactivity and applications.
5-Methoxy-1,3-dimethyl-1H-pyrazole: Similar structure but different substitution pattern, leading to distinct properties and uses.
Uniqueness
5-Methoxy-3,4-dimethyl-1H-pyrazole is unique due to the presence of both methoxy and methyl groups on the pyrazole ring.
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
3-methoxy-4,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8-6(4)9-3/h1-3H3,(H,7,8) |
InChI Key |
NYYJLMQZVZDIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1OC)C |
Origin of Product |
United States |
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